molecular formula C11H23O4P B033524 [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester CAS No. 102276-54-0

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester

Cat. No.: B033524
CAS No.: 102276-54-0
M. Wt: 250.27 g/mol
InChI Key: OGGRBKUQRPKXIC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C11H23O4P and its molecular weight is 250.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

102276-54-0

Molecular Formula

C11H23O4P

Molecular Weight

250.27 g/mol

IUPAC Name

(4S)-1-dimethoxyphosphoryl-4-methyloctan-2-one

InChI

InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

OGGRBKUQRPKXIC-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@H](C)CC(=O)CP(=O)(OC)OC

SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Canonical SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Synonyms

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 375 ml of a 1.33 M solution of n-butyllithium in n-hexane were added dropwise to a solution of 61.9 g of dimethyl methylphosphonate in 587 ml of tetrahydrofuran at -70° C. After stirring the mixture for one hour at -70° C., a solution of 40 g of sec-butyl 3-methylheptanoate (prepared as described in Reference Example 1) in 70 ml of tetrahydrofuran was added dropwise at -70° C., and the mixture was stirred at the same temperature for 4 hours and then stirred overnight at room temperature. The reaction mixture was then acidified with acetic acid and filtered to remove the precipitated solid, and the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with water and a saturated aqueous solution of sodium chloride, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by distillation under reduced pressure to give 42 g of the title compound having the following physical characteristics:
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